
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of 4-substituted 4- (1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield .
Molecular Structure Analysis
The molecular structure of “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is complex and unique. The compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a difluorophenyl group .
Chemical Reactions Analysis
The compound has been evaluated for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
科学的研究の応用
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer properties. Researchers have designed and synthesized compounds containing the 1,2,4-triazole ring, including the one . These derivatives were tested against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety evaluations indicated selectivity against cancerous cells while sparing normal cells .
Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, especially those containing nitrogen atoms like the 1,2,4-triazole ring, play a crucial role in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers explore these scaffolds for developing potent and selective anticancer agents .
Bioconjugation and Chemical Biology
1,2,3-Triazoles, including the 1,2,4-triazole ring, find applications in bioconjugation. They can be easily obtained through copper-catalyzed click reactions, making them valuable tools for linking biomolecules. Researchers use these triazoles to create bioconjugates for targeted drug delivery and imaging applications .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-triazoles participate in supramolecular assemblies due to their ability to form hydrogen bonds and π-π stacking interactions. Researchers explore these interactions for designing functional materials and molecular recognition systems .
Fluorescent Imaging
1,2,3-triazoles have been employed in fluorescent imaging probes. Their unique photophysical properties make them suitable for visualizing biological processes, detecting specific molecules, and studying cellular events. Researchers modify the 1,2,4-triazole scaffold to create fluorescent probes for imaging applications .
Materials Science
The 1,2,4-triazole ring system contributes to materials science. Researchers investigate its use in designing functional materials, such as polymers, liquid crystals, and coordination complexes. These materials find applications in sensors, catalysis, and optoelectronics .
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRDCVCIVOJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

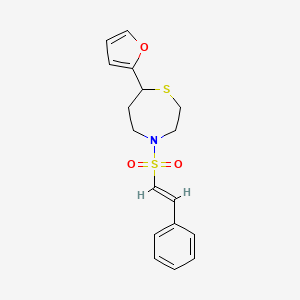

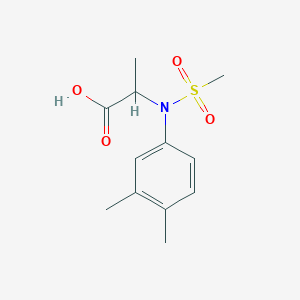
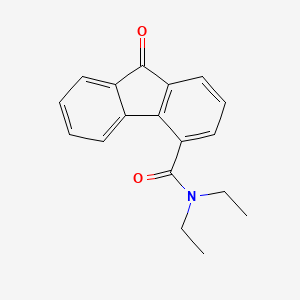
![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)
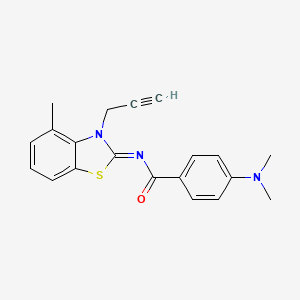
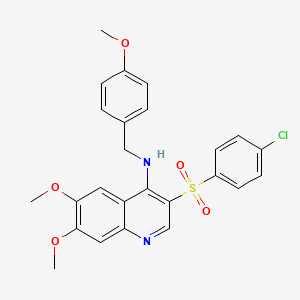

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)
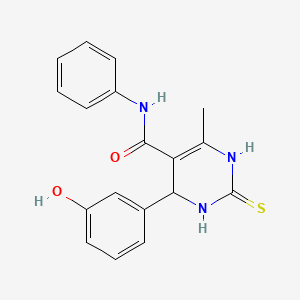

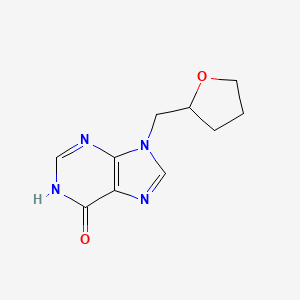
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)